molecular formula C19H17NO6S2 B2780515 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate CAS No. 896302-97-9

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate

Cat. No.: B2780515
CAS No.: 896302-97-9
M. Wt: 419.47
InChI Key: PSQLEXOJJLMSDK-UHFFFAOYSA-N
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Description

6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate is a synthetic organic compound featuring:

  • Core structure: A 4-oxo-4H-pyran ring substituted at positions 3 and 4.
  • Substituents:
    • At position 6: A thioether-linked ((4-methylthiazol-2-yl)thio)methyl group.
    • At position 3: A 2,4-dimethoxybenzoate ester.

The thiazole moiety introduces sulfur-based electronic effects, while the dimethoxybenzoate ester may enhance lipophilicity and influence binding interactions.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-11-9-27-19(20-11)28-10-13-6-15(21)17(8-25-13)26-18(22)14-5-4-12(23-2)7-16(14)24-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQLEXOJJLMSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thiazole ring through the reaction of 4-methylthiazole with a suitable thiol reagent. This intermediate is then coupled with a pyranone derivative under specific conditions to form the pyran ring. Finally, the benzoate ester is introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyran ring and benzoate ester can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyran-Based Analogs

2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate ()
  • Core similarity : Both compounds share a pyran ring with a 3-oxo group.
  • Key differences: Substituent at position 6: Methoxyphenoxy vs. thiazole-thio-methyl. Ester group: Simple benzoate vs. 2,4-dimethoxybenzoate.
  • Implications: The thioether in the target compound may confer greater metabolic stability compared to the ether linkage in the analog.

Thiazole-Containing Compounds

Thiazolo[3,2-b][1,2,4]triazol Derivatives ()
  • Core similarity : Both feature sulfur-containing heterocycles (thiazole or fused thiazolo-triazole).
  • Key differences :
    • The target compound’s thiazole is unmodified, while the analog has a complex fused ring system.
    • Substituents: The analog includes an isopropoxyphenyl group, which may increase steric bulk compared to the target’s methyl-thiazole group.
  • Implications : Fused rings in the analog might enhance rigidity and binding specificity in biological systems, whereas the simpler thiazole in the target could improve synthetic accessibility .
Thiazopyr ()
  • Core similarity : Contains a thiazolyl group.
  • Key differences :
    • Thiazopyr is a pyridine-thiazole hybrid used as a pesticide, whereas the target compound lacks pyridine and has a pyran core.

Benzoate Ester Analogs

Methyl 3,5-Dimethoxybenzoate ()
  • Core similarity : Both include dimethoxybenzoate esters.
  • Key differences :
    • Substituent positions: 3,5-dimethoxy vs. 2,4-dimethoxy.
    • Physical properties: Methyl 3,5-dimethoxybenzoate has a melting point of 42–43°C and boiling point of 298°C, which may differ from the target due to positional isomerism.
  • Implications : The 2,4-dimethoxy configuration in the target compound could alter electronic effects (e.g., resonance stabilization) and solubility compared to the 3,5-isomer .

Research Findings and Data Gaps

Physicochemical Properties

Property Target Compound Methyl 3,5-Dimethoxybenzoate ()
Melting Point Not reported 42–43°C
Boiling Point Not reported 298°C
Solubility Predicted low Low (hydrophobic ester)

The absence of experimental data for the target compound limits direct comparisons.

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate is a complex organic compound with significant implications in medicinal chemistry. Identified by the CAS number 896305-67-2, it serves as a key intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound has a molecular formula of C18H18N2O5SC_{18}H_{18}N_{2}O_{5}S and a molecular weight of approximately 378.41 g/mol. Its structure incorporates several functional groups, including:

  • Thiazole ring : Contributes to biological activity through interactions with enzymes or receptors.
  • Pyran ring : Serves as a versatile scaffold for further functionalization.
  • Benzoate moiety : Enhances the compound's chemical reactivity and potential biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that similar compounds often exhibit significant pharmacological effects due to their structural characteristics. The proposed mechanisms include:

  • Enzyme Inhibition : The thiazole ring may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and affecting cellular processes.

Biological Activities

Research into the biological activities of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate has revealed several potential therapeutic applications:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
  • Antioxidant Effects : It may also exhibit antioxidant properties, protecting cells from oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
6-(Thiomethyl)-4-hydroxyquinolineQuinoline core with thioetherAntimicrobial
5-(Methylthiazole)-2H-pyranonePyranone structure with methylthiazoleAntioxidant
7-(Thiomethyl)-coumarinCoumarin ring with thioetherAnticancer

The complexity of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate allows for unique interactions not found in other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : Research has shown that derivatives of thiazole exhibit broad-spectrum antimicrobial properties. A study indicated that 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : A case study focused on the cytotoxic effects of similar thiazole derivatives on various cancer cell lines revealed promising results, suggesting that this compound could induce apoptosis in cancer cells .
  • Mechanistic Insights : Studies have elucidated the interaction pathways of this compound, indicating its potential to disrupt cellular signaling pathways critical for cancer progression .

Q & A

Q. What experimental controls are critical when studying enzyme inhibition mechanisms?

  • Methodological Answer : Include positive controls (e.g., staurosporine for kinase inhibition) and substrate-only blanks. Use recombinant enzymes (vs. cell lysates) to minimize confounding factors. Validate reversibility via dialysis assays .

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